

# Toxicological Profile of 8-Cyclohexadecen-1-one: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: 8-Cyclohexadecen-1-one

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## Abstract

**8-Cyclohexadecen-1-one**, a macrocyclic ketone also known by trade names such as Ambretone, is a synthetic fragrance ingredient valued for its musky aroma. This technical guide provides a comprehensive overview of its toxicological profile, drawing from available safety assessments and scientific literature. The document covers acute and chronic toxicity, genotoxicity, reproductive and developmental effects, skin sensitization, and ecotoxicity. Experimental methodologies for key toxicological studies are detailed, and relevant data is presented in a structured format for clarity and comparative analysis. This guide is intended to be a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

## Introduction

**8-Cyclohexadecen-1-one** is a large ring ketone widely used in the fragrance industry. Its safety has been evaluated by the Research Institute for Fragrance Materials (RIFM), which has concluded that it is safe for use in consumer products at current levels. This assessment is based on a comprehensive review of toxicological data for **8-Cyclohexadecen-1-one** and other structurally related macrocyclic ketones.<sup>[1][2]</sup> This document synthesizes the available information to provide a detailed toxicological profile.

## Chemical and Physical Properties

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Chemical Name     | 8-Cyclohexadecen-1-one                             |           |
| Synonyms          | (Z)-cyclohexadec-8-en-1-one,<br>Ambretone, Animusk | [3]       |
| CAS Number        | 3100-36-5  | [3]       |
| Molecular Formula | C <sub>16</sub> H <sub>28</sub> O                  | [3]       |
| Molecular Weight  | 236.4 g/mol  | [3]       |
| Physical State    | Liquid   |           |
| Appearance        | Colorless to pale yellow                           |           |

## Toxicological Data

The toxicological data for **8-Cyclohexadecen-1-one** and related macrocyclic ketones indicate a low level of toxicity across various endpoints.

### Acute Toxicity

**8-Cyclohexadecen-1-one** exhibits low acute toxicity via oral and dermal routes of exposure.

| Endpoint         | Species | Route  | Value                | Reference |
|------------------|---------|--------|----------------------|-----------|
| LD <sub>50</sub> | Rat     | Oral   | > 10,000 mg/kg<br>bw |           |
| LD <sub>50</sub> | Rabbit  | Dermal | > 4,600 mg/kg<br>bw  |           |

### Repeated Dose Toxicity

A comprehensive review of macrocyclic ketones by the RIFM Expert Panel concluded that these compounds do not exhibit significant repeat dose toxicity.[1] Any observed effects, such as changes in liver weight and blood biochemistry, were noted to be reversible.[1]

## Genotoxicity

The genotoxic potential of macrocyclic ketones has been evaluated in a battery of tests. A review by Belsito et al. (2011) indicates that no genotoxicity was observed in bacterial and mammalian cell line assays for this class of compounds.[1] For instance, Musk Ketone, a related synthetic musk, was found to be negative for chromosome aberrations and did not show genotoxic potential in mouse lymphoma and in vitro UDS assays.[4]

## Carcinogenicity

There is no data available to suggest that **8-Cyclohexadecen-1-one** has carcinogenic potential.

## Reproductive and Developmental Toxicity

No reproductive toxicity was observed for 3-methylcyclopentadecenone, a structurally related macrocyclic ketone, in an OECD compliant study.[1] A RIFM safety assessment on a similar compound, 4-cyclopentadecen-1-one, utilized read-across data from a 1-generation reproduction toxicity study (OECD 415) on 3-methylcyclopentadecenone.[5][6] In this study, Sprague Dawley rats were administered doses of 50, 250, or 1000 mg/kg via oral gavage with no treatment-related effects on reproductive performance, fertility, or offspring viability and development.[5][6]

| Endpoint               | Species | Study Type                           | NOAEL          | Reference |
|------------------------|---------|--------------------------------------|----------------|-----------|
| Reproductive Toxicity  | Rat     | 1-Generation (OECD 415, read-across) | 1000 mg/kg/day | [5][6]    |
| Developmental Toxicity | Rat     | 1-Generation (OECD 415, read-across) | 1000 mg/kg/day | [5][6]    |

## Skin Irritation and Sensitization

In animal studies, some macrocyclic ketones showed potential for irritation at high concentrations.[1] However, in human studies, they are generally not considered irritating after a single application.[1]

Animal studies have shown that some macrocyclic ketones may act as sensitizers, but only at high concentrations (20%, 30%, or 100%).<sup>[1]</sup> Human tests have not shown evidence of sensitization at typical exposure levels.<sup>[1]</sup> For a group of related compounds, a No Expected Sensitization Induction Level (NESIL) of 10,000 µg/cm<sup>2</sup> has been established based on read-across data.<sup>[5][7][8]</sup>

## Toxicokinetics

Limited specific data is available on the absorption, distribution, metabolism, and excretion (ADME) of **8-Cyclohexadecen-1-one**. For synthetic musks in general, their lipophilic nature suggests they can be absorbed through the skin and gastrointestinal tract. Once absorbed, they may be distributed to and stored in adipose tissue. Metabolism of ketones can occur in the liver, and excretion is expected via urine and feces. More research is needed to fully characterize the toxicokinetic profile of **8-Cyclohexadecen-1-one**.

## Signaling Pathways

There is currently no available information on the specific signaling pathways that may be modulated by **8-Cyclohexadecen-1-one**. Given its low toxicity profile, it is unlikely to be a potent activator or inhibitor of major toxicity pathways.

## Ecotoxicity

**8-Cyclohexadecen-1-one** is classified as very toxic to aquatic life with long-lasting effects.

| Endpoint         | Species                             | Value         | Exposure Time | Reference |
|------------------|-------------------------------------|---------------|---------------|-----------|
| LC <sub>50</sub> | Oncorhynchus mykiss (Rainbow Trout) | 0.75 mg/L     | 96 h          |           |
| EC <sub>50</sub> | Daphnia magna (Water Flea)          | 0.23 mg/L     | 48 h          |           |
| EC <sub>50</sub> | Algae                               | > 1.35 mg/L   | 72 h          |           |
| IC <sub>50</sub> | Microorganisms                      | > 10,000 mg/L | 3 h           |           |

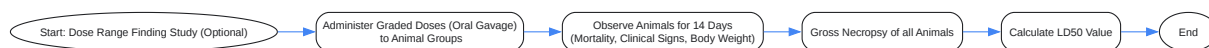
## Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the assessment of **8-Cyclohexadecen-1-one**.

### Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

- **Test System:** Typically, the rat is the preferred rodent species. A sufficient number of animals are used to obtain statistically significant results.
- **Procedure:** The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Data Analysis:** The LD<sub>50</sub> (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.



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*Workflow for Acute Oral Toxicity Study (OECD 401).*

### Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

- **Test System:** The albino rabbit is the preferred animal model.
- **Procedure:** A single dose of the test substance is applied to a small area of the shaved skin of the animal. An untreated area of skin serves as a control. The exposure duration is typically 4 hours, after which the substance is removed. Observations for erythema and edema are made at specified intervals (e.g., 1, 24, 48, and 72 hours) and can continue for up to 14 days to assess reversibility.

- **Data Analysis:** The degree of skin reaction is scored according to a standardized scale.



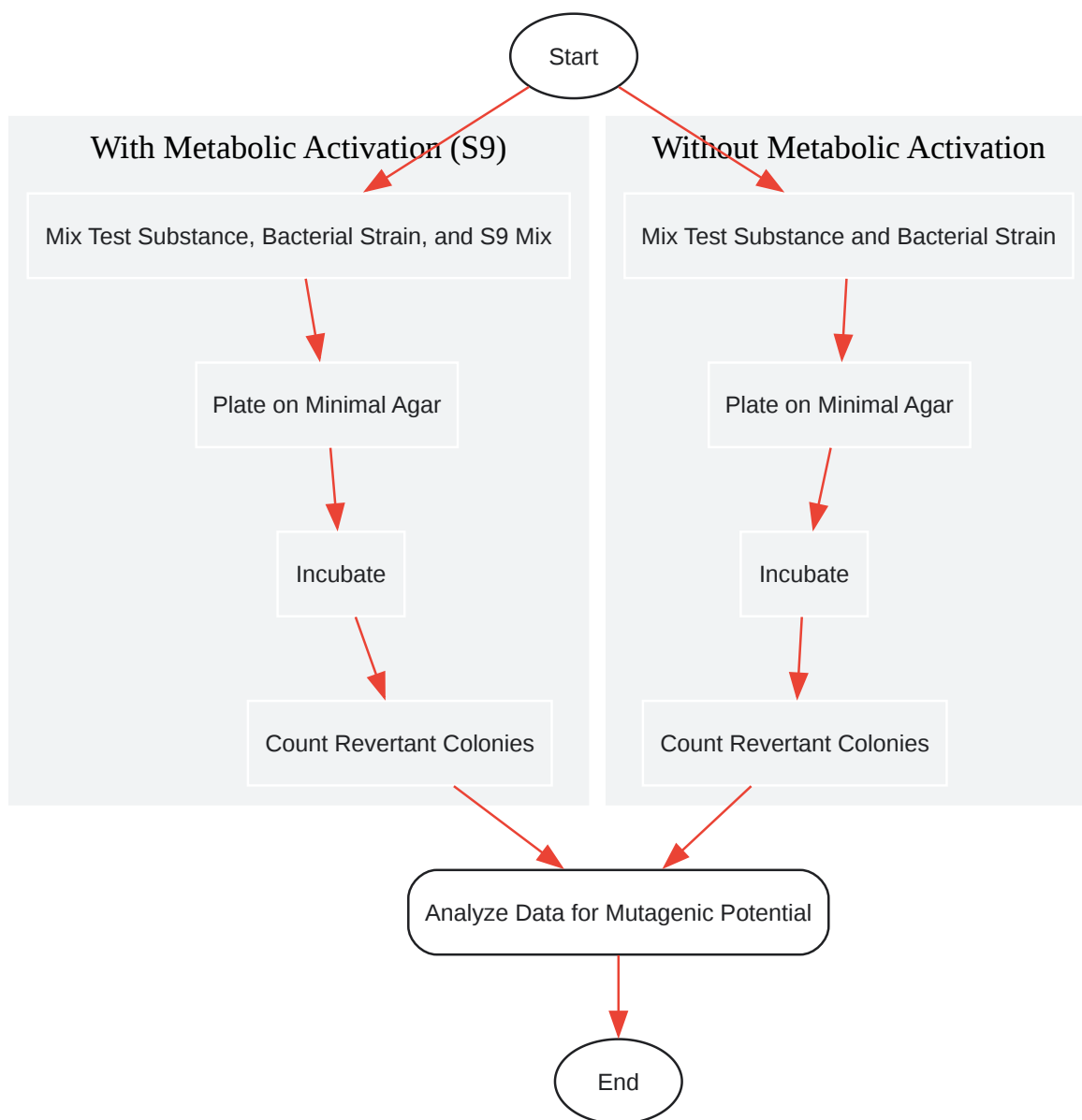
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*Workflow for Acute Dermal Irritation Study (OECD 404).*

## Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).
- **Procedure:** The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the required amino acid.
- **Data Analysis:** A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the solvent control.



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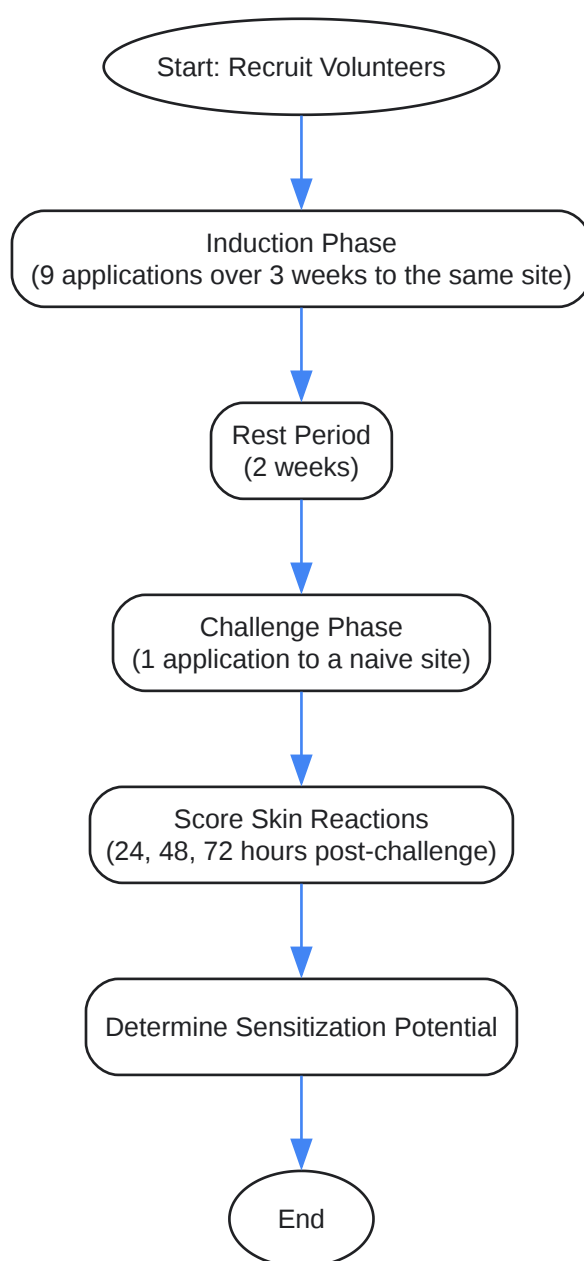
*Workflow for Bacterial Reverse Mutation Test (Ames Test).*

## Human Repeated Insult Patch Test (HRIPT)

This clinical study is designed to assess the skin sensitization potential of a substance in humans.

- Study Population: A panel of healthy human volunteers.

- Procedure: The test consists of two phases: an induction phase and a challenge phase.
  - Induction Phase: The test material is applied to the same skin site under a patch for a total of nine applications over a three-week period.
  - Challenge Phase: After a two-week rest period, a challenge patch with the test material is applied to a naive skin site.
- Data Analysis: Skin reactions at the challenge site are scored by a trained professional to determine if sensitization has been induced.





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*Workflow for Human Repeated Insult Patch Test (HRIPT).*

## Conclusion

Based on the available toxicological data, **8-Cyclohexadecen-1-one** has a low order of acute toxicity and is not considered to be a significant concern for repeated dose toxicity, genotoxicity, or reproductive and developmental toxicity under current conditions of use. While it may have some potential for skin irritation and sensitization at high concentrations, it is considered safe at the levels used in consumer fragrance products. It is, however, classified as very toxic to aquatic life, and therefore, its environmental fate and impact should be carefully considered. This technical guide provides a summary of the current state of knowledge on the toxicological profile of **8-Cyclohexadecen-1-one** for use by professionals in the field.

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## References

- 1. A toxicological and dermatological assessment of macrocyclic ketones when used as fragrance ingredients: the RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragrance material review on cyclohexadec-8-en-1-one (mixture of cis and trans isomers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Cyclohexadecen-1-one | C<sub>16</sub>H<sub>28</sub>O | CID 6365152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An evaluation of genotoxicity tests with Musk ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [fragrancematerialsafetyresource.elsevier.com](http://fragrancematerialsafetyresource.elsevier.com) [fragrancematerialsafetyresource.elsevier.com]
- 6. [fragrancematerialsafetyresource.elsevier.com:443](http://fragrancematerialsafetyresource.elsevier.com:443) [fragrancematerialsafetyresource.elsevier.com:443]
- 7. [fragrancematerialsafetyresource.elsevier.com](http://fragrancematerialsafetyresource.elsevier.com) [fragrancematerialsafetyresource.elsevier.com]

- 8. [fragrancematerialsafetyresource.elsevier.com](https://www.benchchem.com/fragrancematerialsafetyresource.elsevier.com)  
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